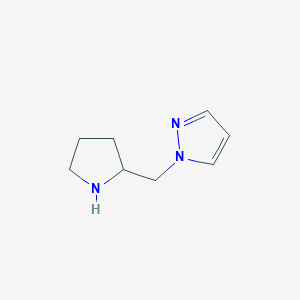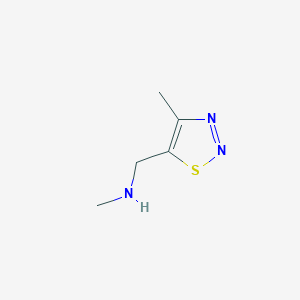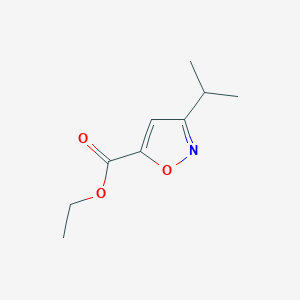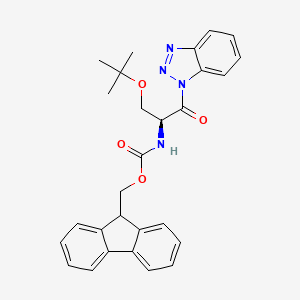
Fmoc-Ser(tBu)-Bt
説明
Fmoc-Ser(tBu)-Bt is an abbreviation for the amino acid N-tert-butyloxycarbonyl-L-serine, which is a derivative of serine with a tert-butyloxycarbonyl (tBu) group attached to the nitrogen atom. It is an important precursor for the synthesis of peptides and proteins. This compound is a very useful compound for peptide synthesis due to its stability and solubility in various solvents. It can be used to synthesize peptides with a wide range of molecular weights and lengths.
科学的研究の応用
ペプチド合成
Fmoc-Ser(tBu)-Btは、ペプチド合成の分野で広く使用されています。 Fmoc/tBu固相合成法は、研究および産業の両方において、ペプチド合成の選択方法です .
抗生物質合成
使用例としては、抗生物質であるダプトマイシンの全合成が挙げられます。 これは、化学選択的セリンリゲーションによる環化によって達成されます .
T細胞ヘルパーペプチドの調製
this compoundは、T細胞ヘルパーペプチドであるMUC1の調製に使用されてきました。 これは、反復的なペンタフルオロフェニルエステルを介した断片縮合を使用して行われます .
直鎖状固相ペプチド合成
この化合物は、ユビキチンおよびジユビキチンの直鎖状固相ペプチド合成にも使用されています .
創薬
ペプチドは、潜在的な薬物として注目を集めています。 This compoundを含むFmoc/tBu固相合成法は、これらの分子の合成に好ましい方法です .
作用機序
Target of Action
Fmoc-Ser(tBu)-Bt is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It serves as a standard reagent for coupling serine into peptide sequences .
Mode of Action
This compound interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound is base-labile, which means it can be removed under basic conditions, allowing the serine residue to be incorporated into the growing peptide chain .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of peptides. It plays a crucial role in the convergent synthesis of proteins through native chemical ligation (NCL) . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
Pharmacokinetics
Its stability under the conditions used for fmoc deprotection is a critical factor in its utility .
Result of Action
The result of this compound’s action is the successful incorporation of the serine residue into the growing peptide chain. This enables the synthesis of complex peptides, including those used in the production of pharmaceuticals .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is removed under basic conditions, typically involving the use of piperidine . The stability of the compound under these conditions is crucial for its effective use in peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-Ser(tBu)-Bt plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, where it interacts with various enzymes and proteins. The compound is known to interact with peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, this compound can interact with other biomolecules such as nucleophiles, which can attack the carbonyl carbon of the Fmoc group, leading to its removal and subsequent peptide bond formation .
Cellular Effects
The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the assembly of peptides, which are essential for various cellular activities. Peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides can act as signaling molecules that bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorenylmethoxycarbonyl group protects the amino group of serine, preventing unwanted reactions during peptide synthesis. When the Fmoc group is removed, the amino group becomes available for peptide bond formation. The tert-butyl group protects the hydroxyl side chain of serine, which can be selectively deprotected under acidic conditions. This selective protection and deprotection mechanism allows for the precise assembly of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the stability of this compound is crucial for maintaining the integrity of the synthesized peptides. Long-term effects on cellular function are typically observed in in vivo studies, where the stability and degradation of the compound can influence the overall efficacy of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, this compound can cause adverse effects such as toxicity and inflammation. Threshold effects are observed, where the compound’s efficacy in peptide synthesis reaches a plateau beyond a certain dosage. It is essential to optimize the dosage to achieve the desired effects while minimizing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and nucleophiles, which facilitate the formation of peptide bonds. Additionally, this compound can influence metabolic flux and metabolite levels by regulating the availability of amino acids for peptide synthesis. The compound’s interactions with cofactors and other biomolecules are crucial for its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for peptide synthesis. The distribution of this compound can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The localization of this compound can influence its activity and function, as it interacts with various biomolecules within these compartments .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYMWOBVSUAUNL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649515 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1126433-40-6 | |
| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
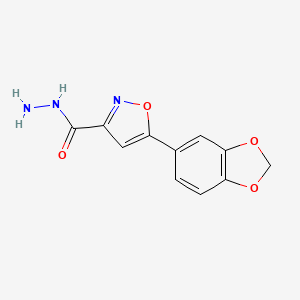
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
